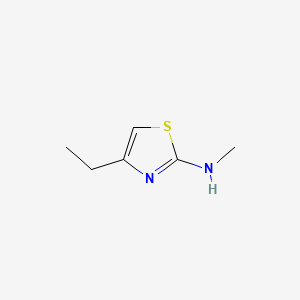

2-Thiazolamine, 4-ethyl-N-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

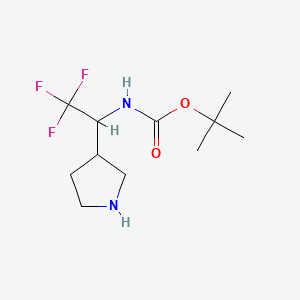

The synthesis of thiazolidine derivatives, which are similar to 2-Thiazolamine, 4-ethyl-N-methyl-, has been reported in the literature . These compounds are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular weight of 2-Thiazolamine, 4-ethyl-N-methyl- is 142.22. The molecular structure can be analyzed using various tools such as 2D Mol files or computed 3D SD files .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiazolamine, 4-ethyl-N-methyl- include a density of 1.1±0.1 g/cm3 and a boiling point of 215.7±33.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Novel Substituted 2-Thiazolamines

2-Thiazolamines are used in the synthesis of novel substituted 2-thiazolamines. The green acidic catalyst NaHSO4 is used for this synthesis under mild conditions in high regio-selectivity . This method is eco-friendly and the catalyst solution in water can be easily recovered and reused .

Thiazoles in Drug Discovery and Development

Thiazoles, which include 2-thiazolamines, have found broad application in the discovery and development of drugs used for the treatment of allergies, hypertension, and inflammation . They are also used in the synthesis of thiazolium-based ionic liquids .

Thiazoles in Natural Products

Thiazoles are an integral part of numerous natural products. They exhibit important biological effects, such as antitumor, anti-fungal, antibiotic, and antiviral activities .

Thiazoles in Organic Synthesis and Asymmetric Catalysis

Thiazoline derivatives, which include 2-thiazolamines, have received recent attention in organic synthesis and asymmetric catalysis as ligands .

Thiazoles in Solar Cells and Organic Semiconductors

Thiazole-based efficient solar cells and organic semiconductors have been receiving attention in recent years .

Thiazoles in Modular Synthesis

A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported. Novel molecules are efficiently synthesized using readily available and inexpensive substrates .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-N-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4-9-6(7-2)8-5/h4H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVTWNICXBLSKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)